Ethyl 2-(4-bromo-3-fluorophenyl)acetate

説明

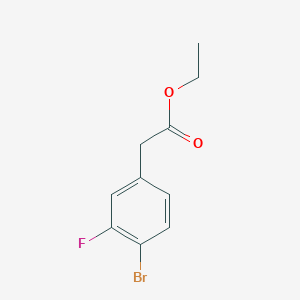

Ethyl 2-(4-bromo-3-fluorophenyl)acetate (CAS: 1296223-82-9) is a halogenated phenylacetic acid ester with the molecular formula C₁₀H₁₀BrFO₂ . Its structure comprises a phenyl ring substituted with bromine at the para-position and fluorine at the meta-position, linked to an ethyl acetate group (Figure 1). The compound’s SMILES notation is CCOC(=O)CC1=CC(=C(C=C1)Br)F, and its InChIKey is YZJBHWNZBXGCQK-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 148.2–153.3 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

Structure

2D Structure

特性

IUPAC Name |

ethyl 2-(4-bromo-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJBHWNZBXGCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296223-82-9 | |

| Record name | ethyl 2-(4-bromo-3-fluorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromo-3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

化学反応の分析

Types of Reactions: Ethyl 2-(4-bromo-3-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones under specific conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Formation of substituted phenylacetates.

Reduction: Formation of alcohols.

Oxidation: Formation of acids or ketones.

科学的研究の応用

Chemistry

Ethyl 2-(4-bromo-3-fluorophenyl)acetate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It has been shown to interact with specific enzymes, potentially influencing biochemical pathways.

Medicine

The compound is under investigation for its potential therapeutic applications, including:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Experimental models indicate that this compound could reduce inflammation markers, highlighting possible applications in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the compound's potential therapeutic benefits:

- Anticancer Activity : Research indicates that this compound shows promising cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms and efficacy as a cancer treatment.

- Anti-inflammatory Properties : Studies have reported that this compound can significantly reduce markers of inflammation in experimental models, suggesting its potential use in managing inflammatory conditions.

作用機序

The mechanism of action of ethyl 2-(4-bromo-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

類似化合物との比較

Halogen Substituents

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity (higher LogP) compared to chlorine. This compound (LogP ~2.3) is more lipophilic than its chloro analog (CAS 1247619-04-0), favoring membrane permeability in pharmacological contexts.

- Fluorine : The meta-F substituent increases electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution reactions .

Ester Group Variations

Functional Group Additions

- Hydroxyl Group : Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS 1247619-04-0) has enhanced hydrogen-bonding capacity, increasing solubility in aqueous media but reducing stability under acidic conditions .

生物活性

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately . The presence of bromine and fluorine substituents on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the context.

- Receptor Binding : Research indicates that it may act as a ligand in receptor binding assays, influencing neurotransmitter systems. This could have implications for conditions such as depression or anxiety, where neurotransmitter modulation is crucial .

- Gene Expression Modulation : this compound can influence gene expression related to oxidative stress response and apoptosis in various cell lines. This modulation may affect cellular proliferation and survival, highlighting its potential therapeutic applications .

Biochemical Interactions

The compound's interactions at the biochemical level include:

- Cellular Effects : It affects cell signaling pathways and gene expression, which can lead to changes in cellular metabolism. For example, studies have shown that it can modulate gene expression involved in oxidative stress responses.

- Stability and Degradation : this compound is relatively stable under standard laboratory conditions but can degrade under prolonged exposure to light or heat. Long-term studies reveal sustained effects on cellular functions, including prolonged modulation of enzyme activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-bromo-3-fluorophenyl)acetate in academic research?

- Methodological Answer : A typical approach involves esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with ethanol under acid catalysis. Alternatively, nucleophilic substitution of brominated precursors (e.g., 4-bromo-3-fluorophenylacetonitrile) followed by hydrolysis and esterification can be employed. For intermediates, Suzuki-Miyaura coupling with boronate esters (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) may introduce functional groups under inert conditions with palladium catalysts . Purification often involves column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the ester group and aromatic substitution pattern. For example, the ethyl group shows a triplet (~1.2 ppm) and quartet (~4.1 ppm), while fluorine and bromine substituents deshield adjacent protons .

- GC-MS : Useful for assessing purity and fragmentation patterns. Ethyl esters typically exhibit a molecular ion peak [M] and fragments corresponding to loss of the ethoxy group (e.g., [M–CHO]) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL for refinement) is widely used to analyze single-crystal data .

Q. How can researchers ensure purity during synthesis and isolation?

- Methodological Answer :

- Recrystallization : Use solvent systems like ethyl acetate/hexane to remove byproducts .

- Chromatography : Silica gel chromatography with gradients of ethyl acetate in non-polar solvents effectively separates impurities.

- Analytical Monitoring : Regular TLC or HPLC checks during synthesis help track reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency in boronate ester reactions .

- Temperature Control : Elevated temperatures (e.g., 90°C in 1,4-dioxane) improve reaction rates but require inert atmospheres to prevent decomposition .

- Solvent Selection : Polar aprotic solvents like DMF or THF stabilize intermediates in nucleophilic substitutions .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should:

- Reproduce Synthesis : Follow literature protocols exactly, noting solvent purity and crystallization conditions.

- DSC Analysis : Differential scanning calorimetry can identify polymorphs by measuring phase transitions .

- Cross-Validate Data : Compare NMR and MS results with databases (e.g., PubChem) to confirm molecular identity .

Q. What computational tools predict the reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Software like Gaussian or ORCA models electron density to predict sites for electrophilic substitution (e.g., bromine/fluorine directing effects) .

- Thermodynamic Data : NIST databases provide gas-phase proton affinities and ionization energies to estimate stability under reaction conditions .

- Molecular Dynamics Simulations : Tools like GROMACS assess solubility and aggregation behavior in solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。